1-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a trifluoromethoxy group, a phenyl group, a sulfonyl group, an azetidinyl group, and a 1,2,4-triazole group.Scientific Research Applications
Synthesis and Biological Activity
Sulfonyl-1H-1,2,3-Triazolyl-Thiomorpholine Derivatives : A study by Sreerama et al. (2020) developed a one-pot synthesis method for novel 1,2,3-triazole derivatives, showcasing good yields using different sulfonic acids. These compounds were evaluated for their in vitro antibacterial activity and free radical scavenging ability, with some showing potent activity comparable to standard drugs (Sreerama et al., 2020).
Antifungal 1,2,4-Triazoles : Eto et al. (2001) designed and synthesized new 1,2,4-triazoles featuring a difluoro(substituted sulfonyl)methyl moiety, demonstrating potent antifungal activities against several pathogens both in vitro and in vivo. This highlights the potential of triazole compounds with sulfonyl groups in developing antifungal agents (Eto et al., 2001).
Sulfonamide Tagged 1,2,3-Triazoles : Yadav and Kaushik (2022) synthesized a series of sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, demonstrating significant antibacterial activity against various bacterial strains. This study underscores the utility of incorporating sulfonamide and triazole functionalities for enhancing antimicrobial properties (Yadav & Kaushik, 2022).
Synthetic Applications
Transition-Metal-Catalyzed Denitrogenative Transformations : Anbarasan et al. (2014) discussed the utility of electron-deficient 1,2,3-triazoles in generating metallo azavinyl carbene intermediates through transition-metal-catalyzed decompositions. These intermediates are pivotal in synthesizing highly functionalized nitrogen-based heterocycles, highlighting the synthetic versatility of triazole compounds (Anbarasan et al., 2014).
Sulfonyl-1,2,3-triazoles as Synthones : Zibinsky and Fokin (2013) explored the use of 1-sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, as stable precursors for Rh–azavinyl carbenes. These intermediates facilitate the introduction of nitrogen atoms into various heterocycles, underscoring the role of sulfonyl-triazole compounds in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Mechanism of Action
Properties
IUPAC Name |
1-[[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3S/c14-13(15,16)23-11-3-1-2-4-12(11)24(21,22)20-6-10(7-20)5-19-9-17-8-18-19/h1-4,8-10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCOGVKVWKHNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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